molecular formula C18H20N2O2S2 B4183398 6-Methyl-2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-Methyl-2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B4183398
M. Wt: 360.5 g/mol
InChI Key: OKBVCFVTCSGANH-UHFFFAOYSA-N
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Description

6-Methyl-2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is notable for its unique structure, which includes a phenylthio group and an acetylamino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the methyl group at the 6-position. The phenylthio group is then introduced through a nucleophilic substitution reaction, and the acetylamino group is added via an acylation reaction. The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Methyl-2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-Methyl-2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The acetylamino group may facilitate binding to proteins or receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Ethyl 6-methyl-2-[(oxo{(2E)-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

6-Methyl-2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to the presence of both the phenylthio and acetylamino groups, which confer distinct chemical and biological properties

Biological Activity

The compound 6-Methyl-2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic molecule that has garnered interest for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N2O2SC_{15}H_{18}N_{2}O_{2}S, and its structure features a benzothiophene core with a phenylsulfanyl group and an acetylamino substituent. The presence of these functional groups is hypothesized to contribute to its biological activity.

PropertyValue
Molecular Weight298.38 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Antimicrobial Activity

Studies have indicated that derivatives of benzothiophene compounds often exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown significant activity against various bacterial strains.

  • Case Study 1 : A related compound demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 0.21 µM .

Cytotoxicity

Cytotoxicity assays are crucial for understanding the safety profile of new compounds. The MTT assay has been employed to evaluate the cytotoxic effects of similar benzothiophene derivatives on human cell lines.

  • Case Study 2 : Compounds structurally similar to our target showed varying degrees of cytotoxicity against HaCat (human epidermal keratinocytes) and BALB/c 3T3 (normal murine fibroblasts) cell lines, indicating potential therapeutic windows .

The mechanism through which these compounds exert their effects often involves interaction with key cellular targets. Molecular docking studies suggest that these compounds may inhibit bacterial enzymes such as DNA gyrase, which is essential for bacterial DNA replication.

  • Binding Interactions : Strong interactions were observed between the compound and critical residues in the active site of DNA gyrase, including hydrogen bonds and pi-stacking interactions .

In Silico Studies

Computational studies have been instrumental in predicting the biological activity of novel compounds. The drug-likeness and ADME (Absorption, Distribution, Metabolism, Excretion) properties were assessed using various computational tools.

  • Findings : The target compound exhibited favorable drug-like properties, suggesting good bioavailability and potential as a therapeutic agent .

Summary of Biological Activities

Based on the reviewed literature, the following activities have been reported for compounds related to This compound :

Activity TypeObservations
AntimicrobialModerate to potent activity against Gram-positive and Gram-negative bacteria
CytotoxicityVaries by cell line; potential therapeutic index observed
MechanismInhibition of DNA gyrase suggested through docking studies

Properties

IUPAC Name

6-methyl-2-[(2-phenylsulfanylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-11-7-8-13-14(9-11)24-18(16(13)17(19)22)20-15(21)10-23-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBVCFVTCSGANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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